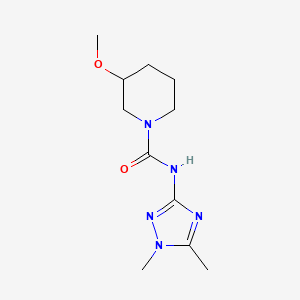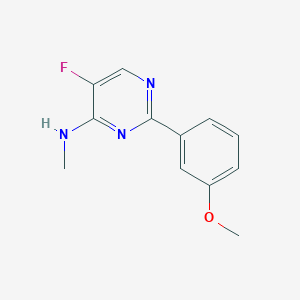![molecular formula C19H19N3O2 B4288473 (1R,2S)-1-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)indan-2-ol](/img/structure/B4288473.png)
(1R,2S)-1-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)indan-2-ol
描述
(1R,2S)-1-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)indan-2-ol, also known as AM-1241, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological and pathological processes.
作用机制
(1R,2S)-1-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)indan-2-ol exerts its effects by selectively activating CB2 receptors, which are primarily expressed in immune cells. Activation of CB2 receptors has been shown to modulate various physiological and pathological processes, including pain sensation, inflammation, and immune function. Unlike CB1 receptors, which are primarily expressed in the central nervous system and are responsible for the psychoactive effects of cannabinoids, activation of CB2 receptors does not produce psychoactive effects.
Biochemical and Physiological Effects:
(1R,2S)-1-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)indan-2-ol has been shown to have various biochemical and physiological effects, including:
1. Pain relief: (1R,2S)-1-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)indan-2-ol has been shown to alleviate pain in various animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain.
2. Anti-inflammatory effects: (1R,2S)-1-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)indan-2-ol has been shown to have anti-inflammatory effects in various animal models of inflammation, including models of arthritis, colitis, and neuroinflammation.
3. Immunomodulatory effects: (1R,2S)-1-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)indan-2-ol has been shown to modulate immune function by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using (1R,2S)-1-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)indan-2-ol in lab experiments is its selectivity for CB2 receptors, which allows for the specific modulation of immune function without producing psychoactive effects. Additionally, the compound has been extensively studied and has a well-established mechanism of action. However, one limitation of using (1R,2S)-1-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)indan-2-ol in lab experiments is its relatively low potency compared to other synthetic cannabinoids, which may require higher doses to achieve therapeutic effects.
未来方向
There are several potential future directions for research on (1R,2S)-1-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)indan-2-ol, including:
1. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of (1R,2S)-1-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)indan-2-ol in humans for various indications, including pain management and inflammatory disorders.
2. Combination therapy: (1R,2S)-1-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)indan-2-ol could be used in combination with other drugs to enhance its therapeutic effects or reduce potential side effects.
3. Development of more potent analogs: The development of more potent analogs of (1R,2S)-1-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)indan-2-ol could improve its efficacy and reduce the required dose.
4. Mechanistic studies: Further mechanistic studies are needed to better understand the cellular and molecular mechanisms underlying the effects of (1R,2S)-1-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)indan-2-ol on pain and inflammation.
科学研究应用
(1R,2S)-1-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)indan-2-ol has been studied extensively for its potential therapeutic applications, particularly in the field of pain management. Studies have shown that (1R,2S)-1-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)indan-2-ol can alleviate pain in various animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. Additionally, (1R,2S)-1-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)indan-2-ol has been shown to have anti-inflammatory and immunomodulatory effects, which could be useful in the treatment of various inflammatory and autoimmune disorders.
属性
IUPAC Name |
(1R,2S)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylamino]-2,3-dihydro-1H-inden-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-6-2-4-8-14(12)19-21-17(24-22-19)11-20-18-15-9-5-3-7-13(15)10-16(18)23/h2-9,16,18,20,23H,10-11H2,1H3/t16-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZACMWXVIWJLJ-FUHWJXTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CNC3C(CC4=CC=CC=C34)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN[C@H]3[C@H](CC4=CC=CC=C34)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-N-(4-methylbenzyl)butan-2-amine](/img/structure/B4288416.png)
![6-ethyl-4-{[3-(pyridin-3-ylmethyl)piperidin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B4288417.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B4288422.png)
![N-{3-[(2,3-dimethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4288435.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide](/img/structure/B4288443.png)
![5-[1-(2-furylmethyl)-2-pyrrolidinyl]-N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-thiophenecarboxamide](/img/structure/B4288453.png)
![N-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4288455.png)
![1-(4-{[(2,3-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B4288460.png)
![1-(5-{[3-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B4288462.png)
![1-benzoyl-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]piperidin-4-amine](/img/structure/B4288479.png)
![6-(2-hydroxyethyl)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4288483.png)
![2-[5-(2,4-difluorobenzyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B4288489.png)